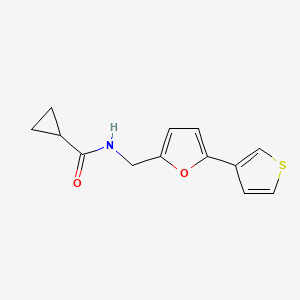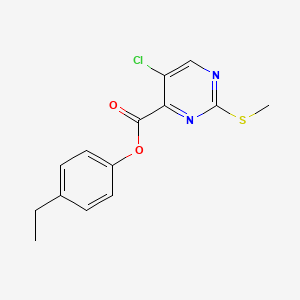
4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic organic compound. It features a pyrimidine ring substituted with a 5-chloro and 2-(methylthio) group, and an ester functional group at the 4-position. The ethylphenyl group is attached to the ester moiety, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with thiourea under basic conditions to form 2-thiouracil. This intermediate is then chlorinated using phosphorus oxychloride to introduce the chloro group at the 5-position.
Introduction of the Methylthio Group: The 2-thiouracil derivative is treated with methyl iodide in the presence of a base like potassium carbonate to introduce the methylthio group at the 2-position.
Esterification: The resulting compound is then esterified with 4-ethylphenol in the presence of a suitable catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, and the employment of more efficient catalysts and solvents to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of 5-amino or 5-thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of 4-ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carboxylate: Lacks the ethylphenyl group, making it less hydrophobic and potentially less bioavailable.
2-(Methylthio)-5-nitropyrimidine-4-carboxylate: Contains a nitro group instead of a chloro group, which can significantly alter its reactivity and biological activity.
4-Ethylphenyl 2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
4-Ethylphenyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethylphenyl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and targets.
Propiedades
IUPAC Name |
(4-ethylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-3-9-4-6-10(7-5-9)19-13(18)12-11(15)8-16-14(17-12)20-2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCPKJMGHWMOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluoro-5-{[4-(propan-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2897605.png)
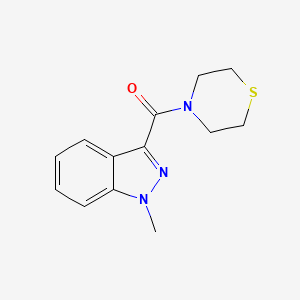
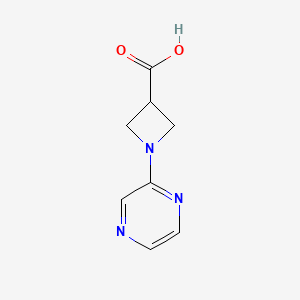
![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)
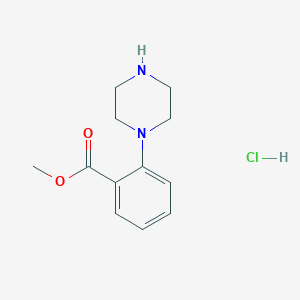
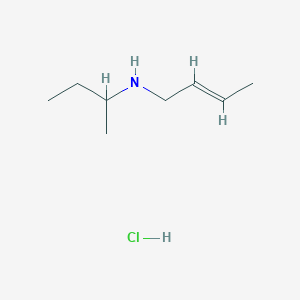

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)
![1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2897622.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)
